molecular formula C21H29N3O2S B2530333 (Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905766-01-0

(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Cat. No. B2530333
CAS RN: 905766-01-0
M. Wt: 387.54
InChI Key: GKTIFDASCYEFDS-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activity

Heterocyclic compounds are utilized as building blocks in the pharmaceutical industry, with a focus on medicinal and drug research. For example, the synthesis of related compounds often involves starting materials known as active pharmaceutical ingredients, such as 4-chlorophenol, to create compounds with potential antimicrobial activity against both gram-positive and gram-negative bacteria. This process underscores the importance of chemical characterization and spectral data in identifying and understanding the properties of synthesized compounds (Wanjari, 2020).

Synthesis of Heterocyclic Compounds

The synthesis of substituted bisindolines and related compounds demonstrates the versatility of heterocyclic chemistry. By reacting specific anilines and diones under various conditions, researchers can create a wide array of compounds with potential pharmacological applications. The process often involves polar acidic conditions and can lead to unexpected products, highlighting the complexity of chemical reactions involving heterocyclic compounds (Kovach, Brennessel, & Jones, 2014).

Potential for Antimycotic and Antibacterial Activity

Research into the antimicrobial evaluation of oxadiazoles derived from phenylpropionohydrazides indicates the potential for compounds within this class to exhibit significant activity against specific bacterial strains, such as S. aureus and P. aeruginosa. The modifications to the molecular structure, such as para-substitution, can enhance the antimicrobial activity of these compounds, suggesting a route for the development of new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).

properties

IUPAC Name

1-[2-(3,4-dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-15-6-7-19(14-16(15)2)22-21-24(17(3)20(27-21)18(4)25)9-5-8-23-10-12-26-13-11-23/h6-7,14H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTIFDASCYEFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2-((3,4-dimethylphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

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